Methyl 2-(2-bromophenyl)acetate

Overview

Description

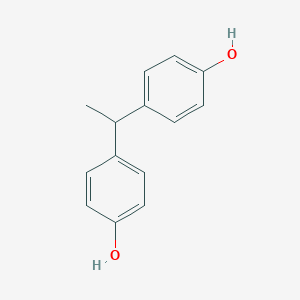

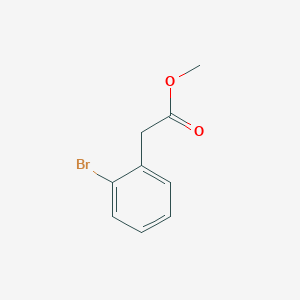

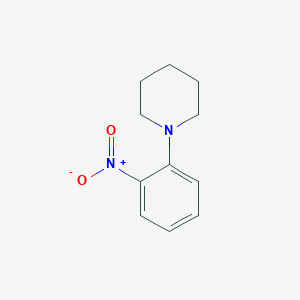

Methyl 2-(2-bromophenyl)acetate is a chemical compound with the empirical formula C9H9BrO2 . It is a solid substance and its molecular weight is 229.07 . The SMILES string for this compound is COC(=O)Cc1ccccc1Br .

Synthesis Analysis

Methyl 2-(2-bromophenyl)acetate can be synthesized using various methods. One such method involves a base-mediated decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates . This method proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and an intramolecular nucleophilic aromatic substitution reaction .Molecular Structure Analysis

The InChI key for Methyl 2-(2-bromophenyl)acetate is AMVCFIFDMKEIRE-UHFFFAOYSA-N . The compound has a structure that includes a bromophenyl group attached to an acetate group via a carbon atom .Chemical Reactions Analysis

Methyl 2-(2-bromophenyl)acetate is a reagent in the synthesis of 2,3,3a,12b-Tetradehydro Asenapine . This compound is a degradation product of Asenapine, a combined serotonin (5HT2) and dopamine (D2) receptor antagonist .Physical And Chemical Properties Analysis

Methyl 2-(2-bromophenyl)acetate has a boiling point of 264℃ and a density of 1.445 . It is a solid substance and its molecular weight is 229.07 .Scientific Research Applications

Atom Transfer Radical Polymerization (ATRP) Initiator

Methyl α-bromophenylacetate serves as an initiator in ATRP studies. During ATRP, it facilitates the controlled polymerization of monomers like methyl methacrylate (MMA) and ethylene glycol dimethacrylate (EGDMA) . Researchers can explore its role in designing functional polymers with tailored properties.

Benzoxepine Synthesis via Base-Mediated Decarboxylative Annulation

A fascinating application involves the base-promoted decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates. This transition-metal-free process yields a diverse range of benzoxepines with high regioselectivity and good yields . Benzoxepines find use in medicinal chemistry and materials science.

Mechanism of Action

While the specific mechanism of action for Methyl 2-(2-bromophenyl)acetate is not mentioned in the search results, it is used as a reagent in the synthesis of 2,3,3a,12b-Tetradehydro Asenapine . This compound is a degradation product of Asenapine, a combined serotonin (5HT2) and dopamine (D2) receptor antagonist .

Safety and Hazards

Methyl 2-(2-bromophenyl)acetate is classified as harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be worn, including chemical impermeable gloves .

Relevant Papers Methyl 2-(2-bromophenyl)acetate has been mentioned in various papers. For instance, it is used as a reagent in a study involving the base-mediated decarboxylative annulation of ynones . This study provides a simple and efficient method to synthesize a broad range of benzoxepines with high regioselectivity in good yields under transition-metal-free conditions .

properties

IUPAC Name |

methyl 2-(2-bromophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVCFIFDMKEIRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429055 | |

| Record name | methyl 2-(2-bromophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-bromophenyl)acetate | |

CAS RN |

57486-69-8 | |

| Record name | methyl 2-(2-bromophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(2-bromophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key reactions that Methyl 2-(2-bromophenyl)acetate can undergo, and what makes it a useful building block in organic synthesis?

A1: Methyl 2-(2-bromophenyl)acetate is a versatile reagent in organic synthesis due to the presence of both the methyl ester and the ortho-bromophenyl group. This allows for a variety of transformations. The research papers highlight its utility in two key reactions:

- Nickel-catalyzed cyclization with aldehydes: [] This reaction forms six-membered lactones, also known as δ-lactones, through a process involving oxidative addition, transmetallation, and reductive elimination steps using a nickel catalyst and zinc as a reducing agent. This methodology allows for the preparation of diversely substituted lactones, which are important structural motifs in many natural products and pharmaceuticals.

- Base-promoted decarboxylative annulation with ynones: [] This reaction constructs benzoxepines, seven-membered oxygen-containing heterocycles, through a sequence involving [2+4] annulation, ring-opening, decarboxylation, and intramolecular nucleophilic aromatic substitution. This method offers a transition-metal-free approach to benzoxepines, which are valuable scaffolds in medicinal chemistry due to their biological activities.

Q2: How do researchers confirm the structures of the products formed in these reactions?

A2: Researchers utilize a combination of techniques to confirm the structures of the synthesized products. These include:

- X-ray crystallography: In some cases, researchers are able to grow single crystals of the products or key intermediates. [] X-ray diffraction analysis of these crystals provides definitive proof of the molecular structure and arrangement of atoms in the solid state, further validating the proposed reaction mechanisms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid](/img/structure/B57154.png)

![(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B57180.png)